molecular formula C20H32Cl2O3Sn B14008248 Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane CAS No. 17511-79-4

Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane

Cat. No.: B14008248
CAS No.: 17511-79-4
M. Wt: 510.1 g/mol
InChI Key: XVFCOXCELHMPTN-UHFFFAOYSA-M
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Description

Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an ester linkage to a 2,4-dichlorophenoxyacetyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane typically involves the reaction of tributyltin oxide with 2,4-dichlorophenoxyacetic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding hydride.

    Substitution: The ester linkage can be hydrolyzed or substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminium hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

The major products formed from these reactions include organotin oxides, hydrides, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane is unique due to its specific ester linkage to the 2,4-dichlorophenoxyacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications in organic synthesis and potential therapeutic research.

Properties

CAS No.

17511-79-4

Molecular Formula

C20H32Cl2O3Sn

Molecular Weight

510.1 g/mol

IUPAC Name

tributylstannyl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C8H6Cl2O3.3C4H9.Sn/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;3*1-3-4-2;/h1-3H,4H2,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

XVFCOXCELHMPTN-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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